2-(4-Mmethoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Description

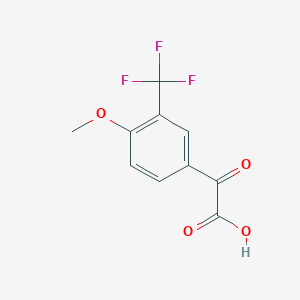

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is a phenylglyoxylic acid derivative with a methoxy group (-OCH₃) at the para position and a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₇F₃O₄, and its structure (Figure 1) features a ketone-oxygen (oxo) group adjacent to a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which can enhance metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C10H7F3O4 |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

2-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid |

InChI |

InChI=1S/C10H7F3O4/c1-17-7-3-2-5(8(14)9(15)16)4-6(7)10(11,12)13/h2-4H,1H3,(H,15,16) |

InChI Key |

QYCQRAOZHUVGRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound featuring a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a phenyl ring. It has a molecular formula of and a molecular weight of 248.15 g/mol. The presence of both methoxy and trifluoromethyl groups gives it unique chemical properties, increasing its lipophilicity and reactivity in various chemical environments. This compound is used in organic synthesis and medicinal chemistry.

Scientific Research Applications

- Organic Synthesis: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid serves as a building block in organic synthesis.

- Medicinal Chemistry: It is used in medicinal chemistry for enzyme inhibition and receptor binding. The trifluoromethyl group enhances its interaction with biological targets and improves penetration into cell membranes.

- Drug Development: Studies are being done to explore its pharmacological potential as an active pharmaceutical ingredient or intermediate in drug development.

- Versatility: The compound's dual functional groups (methoxy and trifluoromethyl) enhance its chemical reactivity and biological activity, making it distinct from similar compounds. This allows for diverse applications in synthetic chemistry and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomers and Substituent Effects

2-(5-Methoxy-2-(trifluoromethyl)phenyl)-2-oxoacetic acid (C₁₀H₇F₃O₄):

This positional isomer shifts the methoxy group to position 5 and the -CF₃ to position 2. The altered substituent arrangement may affect electronic distribution, solubility, and interactions with biological targets. For example, the para-methoxy group in the target compound may enhance resonance stabilization compared to the meta-methoxy in this isomer .- 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid (C₉H₅F₃O₄): Replacing the methoxy group with a hydroxyl (-OH) increases acidity (pKa ~2.5 vs.

Halogen-Substituted Analogs

2-(4-Fluorophenyl)-2-oxoacetic acid (C₈H₅FO₃):

Lacking the -CF₃ group, this analog has reduced electron-withdrawing effects, leading to lower stability in enzymatic environments. Its molecular weight (168.12 g/mol) is significantly lower than the target compound (248.16 g/mol), impacting pharmacokinetic properties like volume of distribution .

Functional Group Modifications

Ester Derivatives

Ethyl 2-[3-(trifluoromethyl)phenyl]glyoxylate (C₁₁H₉F₃O₃):

The ethyl ester form of the target compound exhibits lower aqueous solubility but improved lipid membrane penetration. This modification is common in prodrug design to enhance oral bioavailability .Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (C₁₀H₉ClO₃):

The methyl ester and chloro-methyl substituents reduce polarity, making this analog more volatile (boiling point ~250°C estimated) compared to the carboxylic acid form .

Heterocyclic Analogs

- 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ylacetic acid (C₁₅H₁₂F₃N₂O₃):

Incorporation of a pyrazole ring introduces additional hydrogen-bonding sites and rigidity. This structural change may enhance selectivity for enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs) .

Table 1. Structural and Physicochemical Comparison

Biological Activity

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid, also known by its CAS number 1897939-94-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has been reported through an efficient eight-step process starting from oxoacetic acid monohydrate. This process involves several key steps including condensation reactions and protection/deprotection strategies to yield the final compound in good yield .

- Molecular Formula : C₁₀H₇F₃O₄

- Molecular Weight : 248.15 g/mol

- Physical State : Solid (specific physical properties such as melting point and boiling point are not available in the literature) .

Biological Activity

The biological activity of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is primarily characterized by its cytotoxic effects on various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity, with IC₅₀ values ranging from low to moderate micromolar concentrations.

Cytotoxicity Studies

A summary of cytotoxicity studies is presented in Table 1:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| HeLa | 25 - 35 | Moderate sensitivity observed |

| MCF-7 | 9 - 57 | Strong cytotoxic activity |

| Other Lines | Varies | Dependent on specific substitutions |

These findings suggest that the compound may interfere with cellular functions, leading to apoptosis or other forms of cell death.

While the exact mechanism of action for 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid remains to be fully elucidated, preliminary studies indicate that it may act through the inhibition of specific metabolic pathways essential for cancer cell survival. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, potentially increasing cellular uptake and bioactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on HeLa Cells : A study demonstrated that the compound significantly inhibited the growth of HeLa cells at concentrations as low as 25 μM, indicating its potential as an anti-cancer agent .

- MCF-7 Cell Line Analysis : Another investigation showed that derivatives similar to this compound exhibited IC₅₀ values between 9 and 57 μM against MCF-7 breast cancer cells, suggesting a promising avenue for further research in breast cancer therapeutics .

- Comparative Analysis : Research comparing various substituted phenyl derivatives revealed that modifications in the aryl substituent significantly impacted biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or oxidation of substituted acetophenones. For example, oxidation of 4-methoxy-3-(trifluoromethyl)acetophenone using Jones reagent (CrO₃/H₂SO₄) yields the α-keto acid. Purification involves silica gel chromatography (eluting with 0–10% MeOH in CH₂Cl₂) to achieve >95% purity, as validated by HPLC .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to avoid over-oxidation. Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (s, 1H, aryl-H), δ 3.9 (s, 3H, OCH₃), and δ 13.2 (broad, 1H, COOH). ¹⁹F NMR confirms the -CF₃ group at δ -63 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms the exact mass (calculated for C₁₀H₇F₃O₄: 272.0302; observed: 272.0305) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Analysis : Discrepancies in yields (e.g., 60–85%) arise from variations in reaction temperature, solvent polarity, or catalyst loading. For instance, using BF₃·Et₂O as a Lewis acid in dichloromethane improves electrophilic acylation efficiency by 20% compared to AlCl₃ .

- Troubleshooting : Optimize stoichiometry (e.g., 1.2 eq. oxidizing agent) and employ inert atmospheres to stabilize reactive intermediates.

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with biological targets like retinol-binding protein 4 (RBP4). The trifluoromethyl group enhances hydrophobic interactions, while the α-keto moiety chelates catalytic metal ions .

- Validation : Cross-validate docking scores with in vitro IC₅₀ data from fluorescence polarization assays .

Q. What advanced analytical methods differentiate degradation products under accelerated stability conditions?

- Methodology : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradants via UPLC-QTOF-MS, identifying major products like 4-methoxy-3-(trifluoromethyl)benzoic acid (m/z 234.0419) via retro-aldol cleavage .

- Mitigation : Lyophilization or storage under nitrogen minimizes hydrolysis of the α-keto group.

Experimental Design & Mechanistic Studies

Q. How to design assays evaluating this compound’s role as a kinase inhibitor scaffold?

- Protocol :

Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM using ADP-Glo™ assays.

SAR Studies : Synthesize analogs (e.g., ethyl ester derivatives) to assess the impact of electron-withdrawing groups on potency .

- Data Interpretation : IC₅₀ values <1 µM suggest strong binding, validated by X-ray crystallography of kinase-inhibitor complexes .

Q. What mechanistic insights explain its fluorescence quenching in solvent polarity studies?

- Findings : The compound exhibits solvatochromism; fluorescence intensity decreases in polar solvents (e.g., water) due to excited-state proton transfer. Time-resolved fluorescence spectroscopy reveals a lifetime of 2.3 ns in acetonitrile vs. 0.8 ns in water .

Safety & Handling

Q. What safety protocols are critical when handling this compound in vitro?

- Guidelines :

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (LD₅₀ >2000 mg/kg in rats).

- Storage : Store at -20°C in amber vials under argon; incompatible with strong bases due to COOH group reactivity .

Structure-Activity Relationship (SAR) Optimization

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.